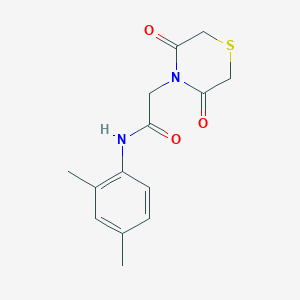
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dimethylphenyl group and a dioxothiomorpholinyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the dioxothiomorpholine ring: This can be achieved through the reaction of a suitable thiomorpholine precursor with an oxidizing agent.
Acylation: The dioxothiomorpholine intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions may target the carbonyl groups in the dioxothiomorpholine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-2-(3,5-dioxomorpholin-4-yl)acetamide: Similar structure but without the sulfur atom.
N-(2,4-dimethylphenyl)-2-(3,5-dioxopiperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of thiomorpholine.
Uniqueness
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs.
生物活性
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its complex structure consists of a phenyl ring with two methyl substitutions and a thiomorpholine ring containing two keto groups. This compound has garnered interest in pharmacological research due to its potential biological activities.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.4066 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.4066 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its interactions with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
- Modulation of Protein Activity : By interacting with proteins, it may alter their function or stability.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of thiomorpholine exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicated that certain acetamides could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders.
- Antimicrobial Efficacy : Compounds structurally similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with related compounds is essential:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | Antimicrobial | Similar structure; shows broad-spectrum activity. |
| N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | Anticancer | Demonstrated cytotoxicity in vitro studies. |
| 2-(3,5-Dioxothiomorpholin-4-yl)-N-(2-methylphenyl)acetamide | Neuroprotective | Protects against oxidative stress in neuronal cells. |
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-4-11(10(2)5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVZCUQEIBDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














